Dimefline hydrochloride

Catalog No.
S600287
CAS No.
2740-04-7
M.F
C20H22ClNO3
M. Wt
359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimefline hydrochloride

CAS Number

2740-04-7

Product Name

Dimefline hydrochloride

IUPAC Name

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H

InChI Key

RCISIXJGNBXXPZ-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl

Synonyms

8-[(Dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4H-1-benzopyran-4-one Hydrochloride; 8-[(Dimethylamino)methyl]-7-methoxy-3-methylflavone Hydrochloride; 2-Phenyl-3-methyl-7-methoxy-8-dimethylaminomethylchromone Hydrochloride; 3-Methyl-7-methoxy

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl

Neuroprotection and Neurodegenerative Diseases

Studies suggest that Dimefline hydrochloride might possess neuroprotective properties. It has been shown to:

  • Reduce oxidative stress: In animal models, Dimefline hydrochloride has been found to decrease the production of free radicals and reactive oxygen species, which contribute to cellular damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Source: [Neuroprotective effects of dimefline in a chronic MPTP mouse model of Parkinson's disease: ]
  • Improve mitochondrial function: Mitochondria are the powerhouses of cells, and their dysfunction is implicated in various neurodegenerative conditions. Dimefline hydrochloride may improve mitochondrial function and energy production in neurons. Source: [Protective effects of dimefline on mitochondrial dysfunction and oxidative stress induced by beta-amyloid in SH-SY5Y cells: ]

Dimefline hydrochloride is a synthetic compound with the chemical formula C20H21NO3·HCl. It belongs to the class of drugs known as central nervous system stimulants and is often utilized in clinical settings for its pharmacological properties. The compound acts on neurotransmitter receptors in the brain, influencing various physiological responses .

Dimefline hydrochloride was thought to stimulate the respiratory center in the brainstem, leading to increased breathing rate and depth []. However, the specific mechanism by which it achieves this effect remains unclear.

  • Oxidation: Under specific conditions, dimefline can be oxidized to form various derivatives.
  • Reduction: The compound may also participate in reduction reactions, altering its functional groups and properties.
  • Substitution: Dimefline hydrochloride can undergo substitution reactions where different atoms or groups replace existing ones in the molecular structure.

These reactions highlight its versatility as a chemical entity in synthetic organic chemistry.

The synthesis of dimefline hydrochloride involves several steps:

  • Condensation Reaction: The initial step typically involves a condensation reaction of 4-dihydroxyphenyl-1-propanone.
  • Methylation: This is followed by a methylation reaction of 7-methoxyl group-3-methyl flavones.
  • Chloromethane Reaction: A chloromethane reaction is conducted to introduce chloromethyl groups into the flavone structure.
  • Dimethylinization: Finally, dimethylinization occurs to yield dimefline hydrochloride .

Dimefline hydrochloride is primarily used in medical applications related to its stimulant properties. It has been explored for:

  • Cognitive Enhancement: Potential use in treating cognitive impairments or disorders.
  • Respiratory Stimulation: Investigated for its role in stimulating respiratory function in certain medical conditions.

The compound's ability to influence neurotransmitter systems makes it a candidate for further research in neuropharmacology.

Research into the interactions of dimefline hydrochloride with other pharmacological agents is crucial for understanding its safety profile and therapeutic potential. Interaction studies have indicated that dimefline may alter the effects of other central nervous system stimulants or depressants, necessitating caution when co-administered with such medications .

Dimefline hydrochloride shares similarities with several other compounds known for their central nervous system effects. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
NikethamideC15H20N2O3Respiratory stimulantLess potent than dimefline; primarily used for respiratory issues.
TheophyllineC7H8N4O2BronchodilatorPrimarily used for asthma; different mechanism of action compared to dimefline.
CaffeineC8H10N4O2StimulantWidely consumed; less specific action on neurotransmitter receptors compared to dimefline.

Dimefline hydrochloride stands out due to its specific receptor interactions and stronger potency compared to some traditional stimulants like Nikethamide .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

359.1288213 g/mol

Monoisotopic Mass

359.1288213 g/mol

Heavy Atom Count

25

UNII

H0XB4R74ID

Related CAS

1165-48-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2740-04-7

Dates

Modify: 2023-08-15

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